![molecular formula C18H22BNO3 B2689587 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine CAS No. 2096994-90-8](/img/structure/B2689587.png)
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine” is a type of organoborane compound. Organoborane compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Organoborane compounds like “this compound” are often used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . They are also used in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and density of 0.882 g/mL at 25 °C (lit.) . The specific properties of “this compound” were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
Researchers have developed novel polyimides derived from aromatic dianhydride monomers, including those similar in structure to 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine. These polyimides exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them promising materials for various applications in electronics and aerospace industries (Wang et al., 2006).
Catalysis and Synthesis of Tetrahydropyridines
In the field of organic synthesis, compounds structurally related to this compound are used as catalysts in [4+2] annulation reactions. This process allows for the efficient synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of these compounds in facilitating complex chemical transformations (Zhu et al., 2003).
Molecular Structure and DFT Study
Studies have also been conducted on boric acid ester intermediates with benzene rings closely related to this compound. These studies include synthesis, crystal structure analysis, and density functional theory (DFT) calculations to understand the molecular structure, electrostatic potential, and frontier molecular orbitals. Such research provides valuable insights into the physicochemical properties of these compounds, which can be applied in the development of new materials and catalysts (Huang et al., 2021).
Magnetic and Optical Properties of Lanthanide Clusters
In the realm of materials science, compounds related to this compound have been utilized in the synthesis of lanthanide clusters displaying unique magnetic and optical properties. Such clusters have potential applications in data storage, sensors, and luminescent materials, highlighting the broad applicability of these chemical frameworks in advanced technological applications (Alexandropoulos et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVGFDOBYUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

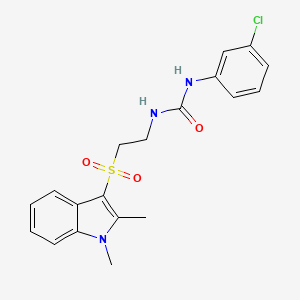
![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)


![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2689509.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)
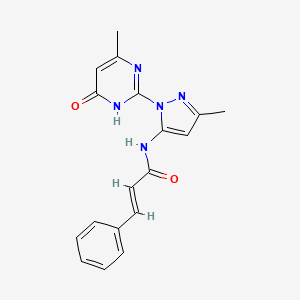
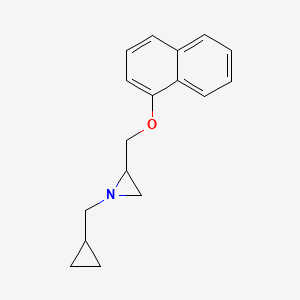
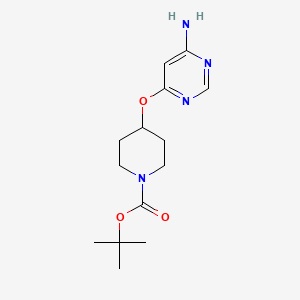
![5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2689520.png)
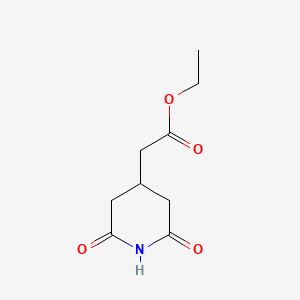
![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)
![ethyl 6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)
